Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate

Description

Chemical Identity and Classification

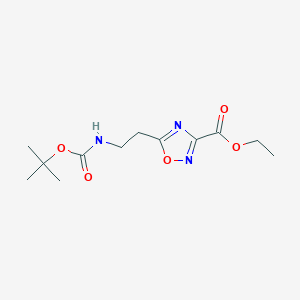

Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate belongs to the class of heterocyclic compounds containing the 1,2,4-oxadiazole ring system. The compound is officially registered under Chemical Abstracts Service number 652158-82-2 and possesses the molecular formula C12H19N3O5 with a molecular weight of 285.30 g/mol. The structural architecture incorporates a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, characteristic of the oxadiazole family. The compound features an ethyl carboxylate ester group attached to the 3-position of the oxadiazole ring and a 2-(tert-butoxycarbonylamino)ethyl substituent at the 5-position.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including 5-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1,2,4-oxadiazole-3-carboxylic acid ethyl ester and 1,2,4-Oxadiazole-3-carboxylic acid, 5-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, ethyl ester. The molecular structure exhibits a density of approximately 1.185 g/cm³, though specific physical properties such as melting point and boiling point remain undetermined in current literature. The compound is typically supplied at high purity levels exceeding 95% for research applications and is available in quantities ranging from milligram to kilogram scales for various synthetic purposes.

Table 1: Chemical Properties of this compound

Historical Context in Heterocyclic Chemistry

The development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole nucleus. This foundational discovery established the groundwork for subsequent investigations into the synthesis and applications of oxadiazole derivatives. The early synthetic approaches involved 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides, providing access to disubstituted 1,2,4-oxadiazoles through classical methodologies. However, these initial methods often suffered from limitations including moderate yields, harsh reaction conditions, and limited substrate scope.

The evolution of oxadiazole synthesis methodology gained significant momentum in the latter half of the twentieth century, with the development of more efficient and versatile synthetic strategies. The heterocyclization approach involving amidoximes and carboxylic acid derivatives emerged as the most widely applied method for obtaining these versatile heterocycles. This methodology allowed for the incorporation of diverse substituents at both the 3- and 5-positions of the oxadiazole ring, enabling the preparation of libraries of compounds for biological evaluation. The recognition of 1,2,4-oxadiazoles as bioisosteric equivalents to amide and ester functionalities in the 1950s marked a pivotal moment in medicinal chemistry applications.

The pharmaceutical industry's interest in oxadiazole derivatives was further stimulated by the successful development of Oxolamine, the first marketed drug containing a 1,2,4-oxadiazole nucleus, which demonstrated cough suppressant activity in the 1960s. This clinical success validated the therapeutic potential of oxadiazole-containing compounds and encouraged extensive research into their pharmacological properties. Recent decades have witnessed unprecedented growth in oxadiazole chemistry, driven by advances in synthetic methodology and computational drug design approaches that have identified optimal substitution patterns for specific biological targets.

Structural Significance of 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole scaffold represents a privileged structural motif in medicinal chemistry due to its unique electronic and geometric properties that confer advantageous pharmacological characteristics. The heterocyclic ring system exhibits planar geometry with specific bond angles and distances that enable optimal interactions with biological targets through hydrogen bonding and other non-covalent interactions. The oxadiazole ring demonstrates remarkable stability under physiological conditions while maintaining sufficient reactivity for synthetic transformations, making it an ideal framework for drug design applications.

Bioisosteric replacement studies have demonstrated that 1,2,4-oxadiazole rings can effectively substitute amide and ester functionalities in pharmaceutical compounds while offering improved metabolic stability and altered physicochemical properties. Research has shown that bioisosteric replacement of an 1,2,4-oxadiazole ring by an 1,3,4-oxadiazole ring leads to higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with human ether-a-go-go-related gene channels. These findings highlight the subtle but significant impact of regioisomeric arrangements within the oxadiazole family on biological activity and drug-like properties.

The specific substitution pattern in this compound provides multiple functional handles for further synthetic elaboration. The tert-butoxycarbonyl protecting group offers a convenient means for temporary amino group protection during multi-step synthetic sequences, while the ethyl ester functionality serves as a precursor to carboxylic acid derivatives through hydrolysis reactions. The ethylene linker connecting the oxadiazole ring to the protected amino group provides appropriate spacing for optimal target protein interactions while maintaining conformational flexibility.

Table 2: Comparative Analysis of Oxadiazole Regioisomers

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |

|---|---|---|---|

| Polarity | Lower | Higher | |

| Metabolic Stability | Moderate | Enhanced | |

| hERG Channel Interaction | Higher | Reduced | |

| Synthetic Accessibility | High | Moderate |

Research Relevance and Applications

This compound occupies a prominent position in contemporary medicinal chemistry research as a versatile synthetic intermediate for the preparation of biologically active compounds. The compound serves as a key building block in the synthesis of amino acid mimetics and modified peptides, where the oxadiazole ring system functions as a rigid linker between different pharmacophoric elements. Recent synthetic strategies have demonstrated the utility of such oxadiazole intermediates in parallel chemistry approaches, enabling the rapid generation of compound libraries for biological screening programs.

The applications of this compound extend beyond traditional medicinal chemistry to encompass diverse areas of chemical biology and materials science. The presence of the protected amino functionality allows for subsequent conjugation reactions with various biological molecules, including proteins, peptides, and nucleic acids, facilitating the development of molecular probes and diagnostic agents. Furthermore, the ester functionality provides a convenient attachment point for solid-phase synthesis applications, where the compound can be immobilized on polymer supports for combinatorial chemistry approaches.

Recent methodological advances have established efficient synthetic routes to this compound through optimized cyclization protocols. One-pot synthesis strategies employing amidoximes and carboxylic acids under coupling reagent activation have demonstrated broad substrate scope and high functional group compatibility. These developments have significantly reduced the synthetic complexity associated with oxadiazole preparation, making such compounds more accessible for research applications. Electrochemical synthesis approaches have also emerged as sustainable alternatives, featuring simple operation, mild conditions, and broad substrate scope for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles.

Table 3: Synthetic Applications and Methodologies

The research significance of this compound is further enhanced by its role in structure-activity relationship studies aimed at optimizing the biological activity of oxadiazole-containing pharmaceutical candidates. The compound provides a standardized scaffold for systematic modification of substituent patterns, enabling researchers to probe the effects of different functional groups on target protein binding affinity and selectivity. This systematic approach has proven invaluable in the development of novel therapeutic agents targeting various disease states, including cancer, infectious diseases, and neurological disorders.

Properties

IUPAC Name |

ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c1-5-18-10(16)9-14-8(20-15-9)6-7-13-11(17)19-12(2,3)4/h5-7H2,1-4H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZDWJCUXYYFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467769 | |

| Record name | Ethyl 5-{2-[(tert-butoxycarbonyl)amino]ethyl}-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652158-82-2 | |

| Record name | Ethyl 5-{2-[(tert-butoxycarbonyl)amino]ethyl}-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl 2-aminoacetate with tert-butyl chloroformate to form ethyl 2-(tert-butoxycarbonylamino)acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(tert-butoxycarbonylamino)hydrazinecarboxylate. The final step involves cyclization with an appropriate carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the ester group.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the oxadiazole ring or the ethyl ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 1,2,4-Oxadiazole Derivatives

The following table compares key structural and functional differences between the target compound and similar derivatives:

Key Observations:

- Boc-protected derivatives (e.g., the target compound and CAS 164029-34-9) exhibit enhanced stability for amine-containing intermediates, critical in multistep syntheses. The ethyl vs. methyl spacer in the Boc group affects solubility and steric accessibility.

- Chloromethyl-substituted analogs (e.g., CAS 619-12-5) are more reactive toward nucleophilic substitutions, enabling diversification at position 5.

- Bulky substituents (e.g., tert-butyl in CAS 158154-63-3) reduce reactivity due to steric hindrance but improve thermal stability.

Biological Activity

Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate, a compound belonging to the oxadiazole family, has garnered interest due to its potential biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 258.29 g/mol. The structure includes a tert-butoxycarbonyl group which is significant for enhancing solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have shown significant inhibition of growth against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In a study focusing on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: Antitubercular Activity

A significant study by Parikh et al. (2020) explored the efficacy of substituted oxadiazoles as anti-tuberculosis agents. The results indicated that compounds structurally similar to this compound showed promising activity against Mycobacterium tuberculosis with inhibition percentages exceeding 90% at optimal concentrations .

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| This compound | 25 | 92% |

| Control (Standard Drug) | 0.5 | 100% |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in bacterial metabolism and proliferation. Specifically, studies have shown that it inhibits enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for mycobacterial fatty acid synthesis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicity assessments indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on liver or kidney functions in animal models.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate?

The compound can be synthesized via cyclocondensation reactions. For oxadiazole derivatives, amidoximes are typically reacted with activated carbonyl compounds. A two-step approach involves:

- Step 1 : Acylation of a precursor (e.g., ethyl carbethoxyformimidate) with a suitable amine or carboxylic acid derivative.

- Step 2 : Cyclization under controlled conditions (e.g., reflux in anhydrous solvent). Evidence from analogous syntheses shows yields can be low (e.g., 8% in acylation steps), necessitating optimization via temperature modulation, catalytic additives, or microwave-assisted methods .

Q. What safety protocols are critical when handling this compound?

The compound poses hazards including skin/eye irritation (H315, H319) and respiratory risks (H335). Key precautions:

- Use PPE (nitrile gloves, safety goggles, lab coat).

- Work in a fume hood to minimize inhalation exposure.

- In case of contact, rinse eyes with water for 15 minutes and wash skin with soap .

- Store in dry, ventilated areas away from incompatible substances (e.g., strong oxidizers) .

Q. How is structural confirmation achieved post-synthesis?

Characterization involves:

- Spectroscopy : H/C NMR to verify substituent integration and Boc-group presence.

- Mass Spectrometry : HRMS for molecular formula validation.

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the oxadiazole ring .

Advanced Research Questions

Q. How can low yields in cyclocondensation steps be improved?

Low yields often stem from competing side reactions or incomplete cyclization. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalysis : Employ coupling agents (e.g., EDCI) or Lewis acids (e.g., ZnCl).

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity. Evidence shows ester hydrolysis steps can achieve >90% yield with precise pH and temperature control .

Q. How do researchers resolve contradictions in spectroscopic data?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Mitigation steps:

- 2D NMR Techniques : HSQC and HMBC clarify proton-carbon correlations.

- Purity Assessment : HPLC with UV detection identifies and quantifies by-products.

- Comparative Analysis : Cross-reference with spectral data of structurally similar oxadiazoles (e.g., ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) .

Q. What role does the Boc group play in downstream derivatization?

The tert-butoxycarbonyl (Boc) group:

- Protects Amines : Prevents undesired nucleophilic attacks during functionalization.

- Facilitates Deprotection : Acidic conditions (e.g., TFA) cleave the Boc group without disrupting the oxadiazole core. Studies on Boc-protected thiophene carboxylates highlight steric effects that may slow reaction kinetics, requiring extended reaction times for efficient deprotection .

Q. How are unexpected by-products addressed during synthesis?

By-products (e.g., open-chain intermediates) are minimized via:

Q. What strategies enhance stability during long-term storage?

Stability is compromised by ester hydrolysis or Boc-group degradation. Best practices:

- Storage Conditions : Airtight containers under inert gas (N/Ar) at –20°C.

- Moisture Control : Use desiccants (silica gel) in storage containers.

- Stability Testing : Periodic HPLC analysis detects decomposition products .

Methodological Notes

- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (solvent purity, humidity levels).

- Data Validation : Cross-check spectral data with computational models (e.g., DFT calculations for NMR shifts).

- Safety Compliance : Regularly review OSHA/GHS guidelines for updates on handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.